molecular formula C13H18N2O B15302043 N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide CAS No. 914299-89-1

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide

Cat. No.: B15302043
CAS No.: 914299-89-1
M. Wt: 218.29 g/mol
InChI Key: ZVOLIQCGAAJNBR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide is a chemical compound with the molecular formula C13H18N2O It is characterized by the presence of a benzamide group attached to a pyrrolidine ring, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide typically involves the reaction of 4-(2-pyrrolidinyl)benzoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

4-(2-pyrrolidinyl)benzoic acid+dimethylamineThis compound+water\text{4-(2-pyrrolidinyl)benzoic acid} + \text{dimethylamine} \rightarrow \text{this compound} + \text{water} 4-(2-pyrrolidinyl)benzoic acid+dimethylamine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide group can undergo substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N,N-dimethyl-4-(2-pyrrolidinyl)aniline.

    Substitution: Formation of substituted benzamides with various functional groups on the benzene ring.

Scientific Research Applications

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(3-pyrrolidinyl)benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

914299-89-1

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N,N-dimethyl-4-pyrrolidin-2-ylbenzamide

InChI

InChI=1S/C13H18N2O/c1-15(2)13(16)11-7-5-10(6-8-11)12-4-3-9-14-12/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

ZVOLIQCGAAJNBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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